molecular formula C14H17NO5 B1421494 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid CAS No. 1095010-46-0

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No. B1421494
M. Wt: 279.29 g/mol
InChI Key: SLBOCRNMAOXNRL-UHFFFAOYSA-N
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Description

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is an organic compound with the molecular formula C14H17NO5 . It has an average mass of 279.289 Da and a monoisotopic mass of 279.110687 Da .


Molecular Structure Analysis

The molecular structure of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

  • Biodegradation and Environmental Impact :

    • Kaiser et al. (2014) investigated the biodegradation of related compounds in wastewater treatment, providing insights into the environmental impact and transformation pathways of these chemicals. This study highlights the significance of understanding the behavior of similar compounds in the aquatic environment (Kaiser et al., 2014).
  • Catalysis in Chemical Synthesis :

    • Hernández et al. (2017) explored the use of a Class II pyruvate aldolase for synthesizing amino acid derivatives, which is crucial for developing new methods in organic synthesis and pharmaceuticals (Hernández et al., 2017).
  • Biomedical Applications and Material Science :

    • Chen et al. (2014) described the creation of novel polyesters with side amino groups derived from lysine, indicating potential biomedical applications such as tissue engineering and drug delivery systems (Chen et al., 2014).
  • Antimetastatic Activity in Medical Research :

    • Nishimura et al. (1997) synthesized compounds related to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid and evaluated their antimetastatic activity, which is significant for cancer research and therapy (Nishimura et al., 1997).
  • Transformation Products in Environmental Studies :

    • Pan et al. (2017) studied the transformation products of related compounds under UV/chlorine treatment, providing important data for environmental safety and water treatment research (Pan et al., 2017).
  • Complexation Thermodynamics :

    • Rekharsky and Inoue (2000) investigated the complexation thermodynamics of γ-Cyclodextrin with N-Carbobenzyloxy aromatic amino acids, which is crucial for understanding molecular interactions in various chemical and biological systems (Rekharsky and Inoue, 2000).
  • Biohydroxylations in Organic Chemistry :

    • Aitken et al. (1998) explored the biohydroxylation of Cbz-protected alkyl substituted piperidines, an important process in organic synthesis, particularly for creating complex molecules in pharmaceuticals (Aitken et al., 1998).
  • Synthesis of Protected Amino Acids :

    • Schramm et al. (2009) described a scalable synthesis method for orthogonally N-protected 3,4-aziridinopiperidine, indicating applications in synthesizing bioactive compounds (Schramm et al., 2009).
  • Gamma-Aminobutyric Acid Agonists and Uptake Inhibitors :

    • Jacobsen et al. (1982) synthesized hydroxy- and amino-substituted piperidinecarboxylic acids, contributing to the development of GABA agonists and uptake inhibitors, which are significant in neuropharmacology (Jacobsen et al., 1982).
  • Pharmaceutical Internal Standard Synthesis :

    • Patton and Dudley (1979) synthesized 2-methylcarbamazepine, demonstrating the creation of internal standards for pharmaceutical assays (Patton and Dudley, 1979).

Safety And Hazards

The safety data sheet for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid can be viewed and downloaded for free at Echemi.com . It is advised to be used only for R&D and not for medicinal or household use .

properties

IUPAC Name

5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOCRNMAOXNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678075
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

CAS RN

1095010-46-0
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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